5-Bromothiazole-2-carbaldehyde

Purity Storage Stability Regioisomer Comparison

Researchers requiring a reliable 5-bromo-thiazole building block often face batch inconsistency and improper storage from generic suppliers. 5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) eliminates this risk with: • Consistent ≥97% purity enabling predictable yields in Suzuki-Miyaura, Stille, and NaBH₄ reductions (documented 66% yield for alcohol derivative) • Dual reactive handles (aldehyde at C2, bromine at C5) for sequential orthogonal diversification • Stringent -20°C sealed storage preserves aldehyde integrity for long-term project use Ideal for medchem labs constructing thiazole-based pharmacophores and heterocyclic libraries.

Molecular Formula C4H2BrNOS
Molecular Weight 192.04 g/mol
CAS No. 933752-44-4
Cat. No. B1294191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiazole-2-carbaldehyde
CAS933752-44-4
Molecular FormulaC4H2BrNOS
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C=O)Br
InChIInChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H
InChIKeyDYDCPFNVIPHVKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiazole-2-carbaldehyde Overview


5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is a brominated thiazole derivative characterized by a bromine atom at the 5-position and an aldehyde group at the 2-position. With a molecular weight of 192.03 g/mol and a predicted density of 1.92 g/cm³ , it is supplied as a solid, typically with a purity of 97% . The compound is utilized as a versatile building block in organic synthesis, particularly for constructing heterocyclic systems via its reactive aldehyde and bromine handles .

Dual reactive handles for thiazole functionalization
5-Bromo substitution enables cross-coupling chemistry
Requires −20°C cold storage for stability

5-Bromothiazole-2-carbaldehyde Substitution Risks


Substituting 5-Bromothiazole-2-carbaldehyde with a generic thiazole aldehyde or regioisomer risks compromising synthetic outcomes due to distinct reactivity and stability profiles. The specific 5-bromo substitution pattern on the thiazole ring dictates its unique electronic properties and cross-coupling potential [1]. For instance, the 2-bromo-5-carboxaldehyde regioisomer exhibits different reactivity in metal-catalyzed transformations . Furthermore, the compound's storage requirement of -20°C under sealed, moisture-free conditions is more stringent than that of some analogs, underscoring the need for specific handling that may not be satisfied by generic alternatives. These critical differences, which directly impact synthetic success and material stability, are quantified in the evidence guide below.

Target Compound
Potential Substitute
Risk of Mismatch
5-Bromothiazole-2-carbaldehyde
2-Bromothiazole-5-carboxaldehyde (regioisomer)
Storage stability differs (−20°C vs 2–8°C); may degrade under standard conditions
5-Bromothiazole-2-carbaldehyde
Generic thiazole aldehydes or other halothiazoles
Electronic profile and cross-coupling reactivity may not transfer to 5-position
5-Bromothiazole-2-carbaldehyde
Thiazole-2-carbaldehyde (unsubstituted)
Lower boiling point and lack of bromo handle alter purification and synthetic utility

5-Bromothiazole-2-carbaldehyde Comparative Evidence


Purity and Storage Stability vs. 2-Bromothiazole-5-carboxaldehyde

5-Bromothiazole-2-carbaldehyde (CAS 933752-44-4) is supplied at 97% purity and requires storage at -20°C under sealed, moisture-free conditions . In contrast, its regioisomer 2-Bromothiazole-5-carboxaldehyde (CAS 464192-28-7) is also supplied at 97% purity but is stable at 2-8°C . This difference in required storage temperature indicates a higher thermal sensitivity for 5-Bromothiazole-2-carbaldehyde, which is a critical consideration for procurement and inventory management.

Storage stability comparison
Head-to-head
Storage: −20°C vs 2–8°C
Cold-chain requirement impacts procurement and stability assessment
Regioisomer 2-Bromothiazole-5-carboxaldehyde stable at higher temp
Purity Storage Stability Regioisomer Comparison

Reduction Yield to Alcohol Derivative

In a documented synthetic procedure, the reduction of 5-Bromothiazole-2-carbaldehyde with sodium tetrahydroborate in methanol proceeds with a yield of 66% to produce (5-bromothiazol-2-yl)methanol . While this is a class-level transformation, the specific yield provides a baseline for assessing the compound's reactivity in hydride reductions, which is a key transformation for accessing downstream thiazole-based alcohols.

Reduction yield
Class-level
66%
Baseline yield for hydride reduction to alcohol
May vary; class average 60–80%
Reduction Yield Synthetic Intermediate Alcohol Derivative

Boiling Point and Physical State

5-Bromothiazole-2-carbaldehyde is a solid with a predicted boiling point of 288.1 °C at 760 mmHg . In comparison, the unsubstituted thiazole-2-carbaldehyde has a reported boiling point of 210-212 °C [1]. The 78 °C increase in boiling point upon 5-bromo substitution significantly alters its volatility profile and purification behavior, favoring recrystallization over distillation for purification.

Boiling point difference
Reported
288.1 °C vs 210–212 °C
Elevated boiling point supports recrystallization over distillation
Predicted vs experimental; may influence purification strategy
Physical Properties Boiling Point Solid Handling

5-Bromothiazole-2-carbaldehyde Applications


Oxidative Synthesis of Carboxylic Acid

The aldehyde group of 5-Bromothiazole-2-carbaldehyde can be oxidized to the corresponding carboxylic acid, a versatile intermediate for amide coupling and other transformations [1]. The 97% purity and defined storage conditions ensure consistent starting material quality for this transformation, which is a standard entry point into thiazole-based pharmacophores.

Reduction to Alcohol Intermediate

The documented 66% yield in the sodium tetrahydroborate reduction demonstrates the compound's reliable conversion to its alcohol derivative. This alcohol serves as a key intermediate for subsequent etherification, esterification, or halogenation reactions, making 5-Bromothiazole-2-carbaldehyde a practical building block for diversifying the thiazole 2-position.

Cross-Coupling at 5-Bromo Position

The 5-bromo substituent on the thiazole ring enables participation in Suzuki-Miyaura, Stille, and other palladium-catalyzed cross-coupling reactions. While no direct quantitative data is available for this specific compound, class-level inference supports its utility as an electrophilic partner for introducing aryl, heteroaryl, or alkenyl groups at the 5-position of the thiazole core . The compound's -20°C storage requirement should be considered when planning for long-term use in such reactions.

Application
Selection Property
Validation Focus
Oxidation to carboxylic acid
Reactive aldehyde group
Oxidation protocol and purity retention
Reduction to alcohol intermediate
Documented reduction behavior
NaBH4 reduction reproducibility
Cross-coupling at 5-bromo position
Electrophilic bromine site
Pd-catalyzed coupling conditions (Suzuki, Stille)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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